molecular formula C8H3ClN2O B1313207 2-Chloro-1,3-benzoxazole-5-carbonitrile CAS No. 114997-92-1

2-Chloro-1,3-benzoxazole-5-carbonitrile

Cat. No. B1313207
M. Wt: 178.57 g/mol
InChI Key: YXXCZHJSELQADZ-UHFFFAOYSA-N
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Description

2-Chloro-1,3-benzoxazole-5-carbonitrile is a chemical compound with the molecular formula C8H3ClN2O and a molecular weight of 178.575 . It is used in research .


Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . In one method, 2-(chloromethyl)-1H-benzo[d]imidazole was synthesized by the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . Another method involved the synthesis of 2-(2-naphthylamino)benzoxazole via reaction with 2-amino-1-naphthalenesulfonic acid .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1,3-benzoxazole-5-carbonitrile consists of a benzoxazole ring with a chlorine atom and a carbonitrile group attached .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

Scientific Research Applications

Antifungal Activity

The compound 1,3-Benzoxazole-4-carbonitrile, a closely related derivative, demonstrates significant potential as an antifungal agent. It inhibits the growth of various Candida species, indicating its utility in developing new antifungal drugs. The specific structure of 1,3-benzoxazole-4-carbonitrile was identified as a superior scaffold for antifungal activity compared to other derivatives, highlighting its importance in drug discovery for fungal infections (Kuroyanagi et al., 2010).

Synthetic Applications

The conversion of related chlorinated benzoxazole derivatives through cyclisation and other reactions showcases the versatility of these compounds in organic synthesis. For example, thermolysis and treatment with various reagents lead to different benzoxazole derivatives, indicating the potential for creating a wide range of compounds for various applications, including material science and medicinal chemistry (Kalogirou et al., 2015).

Precursor for Polybenzoxazole

Compounds related to 2-Chloro-1,3-benzoxazole-5-carbonitrile serve as precursors for polybenzoxazole, a class of high-performance polymers. The reaction of chlorinated benzoxazole derivatives with amino phenol, followed by thermal cyclization, allows for the synthesis of polybenzoxazole. This process demonstrates the importance of such compounds in the development of advanced materials with potential applications in aerospace, electronics, and other high-tech industries (Kim & Lee, 2001).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 indicating potential hazards upon exposure .

properties

IUPAC Name

2-chloro-1,3-benzoxazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2O/c9-8-11-6-3-5(4-10)1-2-7(6)12-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXCZHJSELQADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)N=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001296052
Record name 2-Chloro-5-benzoxazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,3-benzoxazole-5-carbonitrile

CAS RN

114997-92-1
Record name 2-Chloro-5-benzoxazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114997-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-benzoxazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-thioxo-2,3-dihydrobenzooxazole-5-carbonitrile (2.56 g, 14.5 mmol) and thionylchloride (14.1 mL) was added two drops of DMF. The mixture was heated at 65-70° C. for 1 h. Then the mixture was cooled to rt and diluted with CH2Cl2. The solvent and excess thionylchloride were removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: 20% EtOAc in Petroleum ether) to give 2-chlorobenzo-oxazole-5-carbonitrile 1.69 g (65%).
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2.56 g
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14.1 mL
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